2-azido-4,5-dimethyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-4,5-dimethyl-1,3-thiazole is an organic compound with the molecular formula C5H6N4S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 2-azido-4,5-dimethyl-1,3-thiazole typically involves the conversion of 2-chloro-4,5-dimethyl-1,3-thiazole to the azido derivative. One common method includes the reaction of 2-chloro-4,5-dimethyl-1,3-thiazole with sodium azide in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-azido-4,5-dimethyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-azido-4,5-dimethyl-1,3-thiazole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.
Material Science: It can be used in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-azido-4,5-dimethyl-1,3-thiazole involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions can modulate the activity of enzymes and receptors in biological systems, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-azido-4,5-dimethyl-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-chloro-4,5-dimethyl-1,3-thiazole: The precursor in the synthesis of this compound.
2-aminothiazole: Another thiazole derivative with different reactivity and applications.
4,5-dimethylthiazole: A simpler thiazole compound without the azido group.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
10296-41-0 |
---|---|
Molecular Formula |
C5H6N4S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.